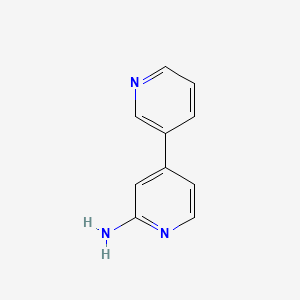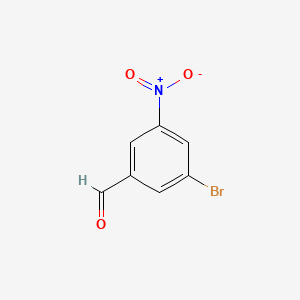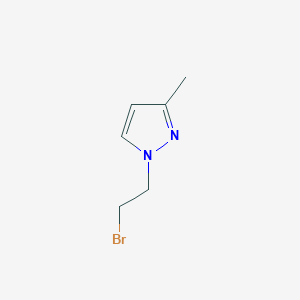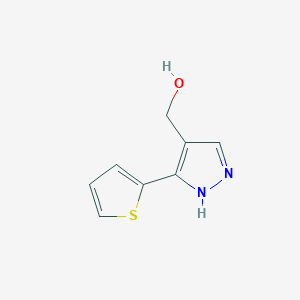
2-溴-8-甲氧基喹啉
描述
2-Bromo-8-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties
科学研究应用
新型邻苯二腈的合成
2-溴-8-甲氧基喹啉:作为合成新型邻苯二腈的前体 。这些化合物因其在创造新材料和药物方面的潜在应用而备受关注。8-甲氧基喹啉的溴代衍生物与其他化学物质反应,可以生成邻苯二腈,而邻苯二腈是生产酞菁的关键中间体。酞菁用于染色织物、制造 OLED 以及作为各种化学反应的催化剂。
抗癌药物开发
8-取代喹啉的溴代衍生物,包括2-溴-8-甲氧基喹啉,被评估为新型抗癌药物 。这些化合物已显示出抑制癌细胞生长的希望,使其成为药物开发的潜在候选药物。目前正在进行研究以了解其作用机制和对各种癌症类型的有效性。
抗菌活性
喹啉衍生物表现出广泛的生物活性,包括抗菌特性 。2-溴-8-甲氧基喹啉可用于开发新的抗菌剂,这些抗菌剂对耐药菌株和其他病原体有效。在抗生素耐药性不断上升的背景下,这种应用尤为重要。
材料行业应用
在材料行业,2-溴-8-甲氧基喹啉用作合成复杂有机分子的基石 。这些分子可以具有各种应用,例如在创建先进聚合物、功能性染料和电子材料方面。喹啉的溴化允许进一步官能化,这在材料科学中至关重要。
药物化学
该化合物在药物化学中发挥着不可或缺的作用,因为它在合成各种治疗剂中的结构重要性 。它用于设计和开发具有抗疟疾、抗菌、抗寄生虫和其他药用特性的药物。
碳碳键形成
2-溴-8-甲氧基喹啉:用作碳碳键形成的前体 。这是有机化学中的一个基本反应,导致大量有机化合物的产生。有效形成碳碳键的能力为合成具有各种化学和生物学领域潜在应用的新分子开辟了可能性。
安全和危害
未来方向
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications. Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, future research could focus on the development of drugs against numerous diseases including cancer .
作用机制
Target of Action
Quinoline derivatives, a class to which 2-bromo-8-methoxyquinoline belongs, are known to have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities . Some 2-arylquinoline derivatives show selectivity in binding to the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinoline derivatives can bind selectively to certain receptors, altering their function .
Biochemical Pathways
Quinoline derivatives are known to impact a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
2-Bromo-8-methoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-Bromo-8-methoxyquinoline can bind to DNA and RNA, potentially affecting gene expression and cellular processes .
Cellular Effects
2-Bromo-8-methoxyquinoline exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, 2-Bromo-8-methoxyquinoline can affect cell function, including changes in gene expression and cellular metabolism. For example, it has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-8-methoxyquinoline involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and nucleic acids, leading to changes in their activity and function . For instance, the binding of 2-Bromo-8-methoxyquinoline to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, depending on the specific context . Additionally, it can interact with DNA and RNA, potentially leading to changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-8-methoxyquinoline can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that 2-Bromo-8-methoxyquinoline is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to 2-Bromo-8-methoxyquinoline has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-8-methoxyquinoline vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, 2-Bromo-8-methoxyquinoline can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .
Metabolic Pathways
2-Bromo-8-methoxyquinoline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion from the body . The interaction with these enzymes can also affect the metabolic flux and levels of various metabolites, potentially influencing overall metabolic activity .
Transport and Distribution
The transport and distribution of 2-Bromo-8-methoxyquinoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in different cellular compartments . For example, 2-Bromo-8-methoxyquinoline has been shown to accumulate in the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Bromo-8-methoxyquinoline is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 2-Bromo-8-methoxyquinoline has been observed to localize in the nucleus, where it can interact with DNA and RNA, potentially affecting gene expression and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquin
属性
IUPAC Name |
2-bromo-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGAJQZBICFUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573682 | |
| Record name | 2-Bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199871-96-0 | |
| Record name | 2-Bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


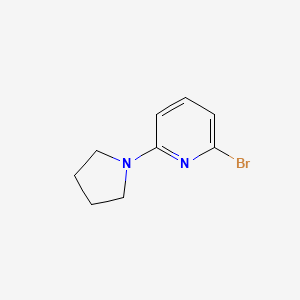

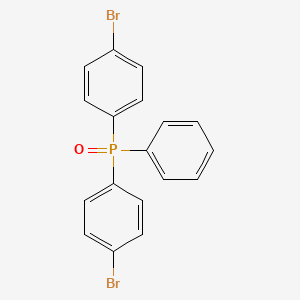


![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)
